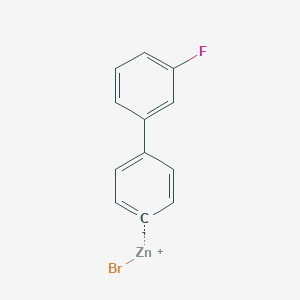
(R)-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione typically involves the cyclization of an aminomalonate derivative with a trifluoromethylbenzyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The cyclization reaction proceeds through a Dieckmann condensation mechanism, leading to the formation of the oxazolidine ring .
Industrial Production Methods
In an industrial setting, the production of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and reduces production costs.
化学反应分析
Types of Reactions
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced oxazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Sodium azide, lithium aluminum hydride, dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidine-2,5-dione derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
科学研究应用
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a crucial building block in the synthesis of antimicrobial agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The oxazolidine ring structure provides stability and selectivity, ensuring effective interaction with the desired molecular pathways .
相似化合物的比较
Similar Compounds
- ®-4-(2-(Trifluoromethyl)phenyl)oxazolidine-2,5-dione
- ®-4-(2-(Trifluoromethyl)benzyl)imidazolidine-2,5-dione
- ®-4-(2-(Trifluoromethyl)benzyl)thiazolidine-2,5-dione
Uniqueness
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione stands out due to its unique combination of the trifluoromethyl group and the oxazolidine ring. This combination imparts enhanced lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug design and development .
属性
分子式 |
C11H8F3NO3 |
|---|---|
分子量 |
259.18 g/mol |
IUPAC 名称 |
(4R)-4-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17)/t8-/m1/s1 |
InChI 键 |
QXTGSFABJCWOQH-MRVPVSSYSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C[C@@H]2C(=O)OC(=O)N2)C(F)(F)F |
规范 SMILES |
C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


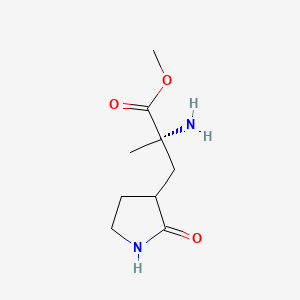
![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
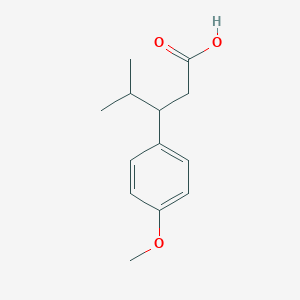
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
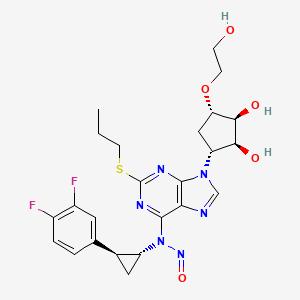
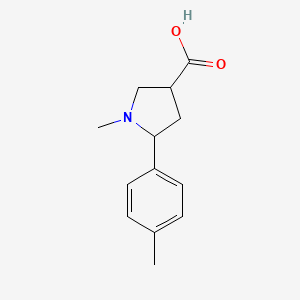
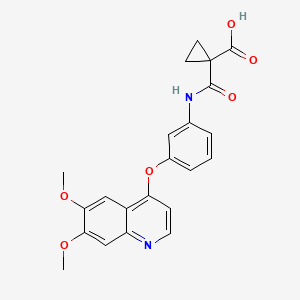
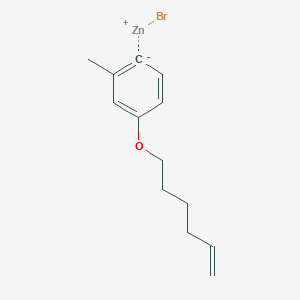
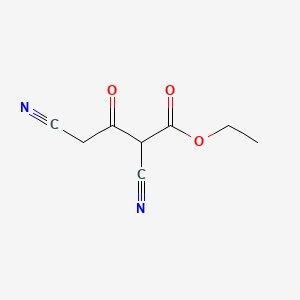
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
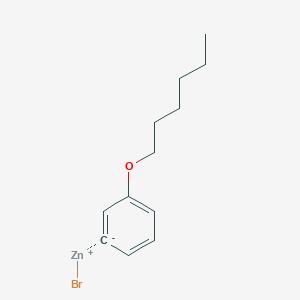
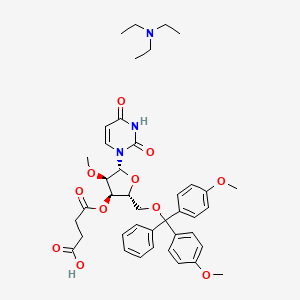
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
